![molecular formula C8H7N3O B028359 Imidazo[1,2-a]pyridine-6-carboxamide CAS No. 103313-38-8](/img/structure/B28359.png)

Imidazo[1,2-a]pyridine-6-carboxamide

概要

説明

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .

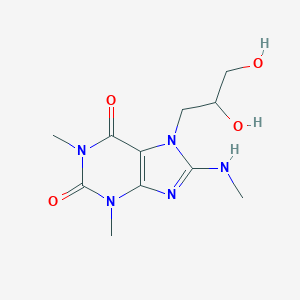

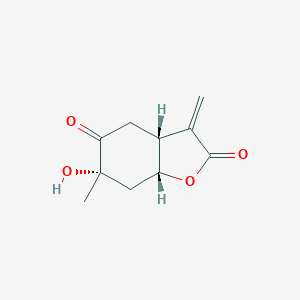

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The structure of these compounds is crucial for their bioactivity, and the substitution pattern can strongly influence their biological activity profiles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been well studied and are crucial for the formation of the imidazo[1,2-a]pyridine core .

科学的研究の応用

Antituberculosis Agents

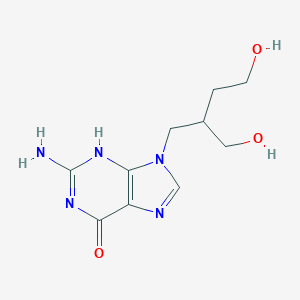

Imidazo[1,2-a]pyridine derivatives have been identified as significant agents in the fight against tuberculosis (TB). They exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship of these compounds has been a critical area of study, leading to the development of new TB drugs .

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” due to its versatility in medicinal chemistry. It serves as a foundation for the synthesis of various therapeutic agents, including those targeting infectious diseases .

Material Science

This compound is also valuable in material science, owing to its structural characteristics. It can be synthesized from readily available chemicals, making it a desirable component for various branches of chemistry, including the development of new materials .

Optoelectronic Devices

In the field of optoelectronics, imidazo[1,2-a]pyridine-6-carboxamide derivatives show promise. They are being explored for use in devices that require the manipulation of light, such as sensors and emitters for confocal microscopy and imaging .

Anti-Cancer Research

The derivatives of imidazo[1,2-a]pyridine are being studied as potential anti-cancer drugs. Their unique chemical structure makes them suitable candidates for the development of new oncological treatments .

Luminescent Materials

Due to their luminescent properties, these compounds are used in the creation of materials that emit light. They are applicable in various technological innovations, including sensors and imaging technologies .

作用機序

Target of Action

Imidazo[1,2-a]pyridine-6-carboxamide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry One study suggests that a similar compound, an imidazo[1,2-a]pyridine derivative, could potentially target kras g12c, a common mutation in various cancers .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit different types of molecular mechanisms in the treatment of diseases such as cancer . For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibitory of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyridine-6-carboxamide and its derivatives can affect various biochemical pathways. For instance, some derivatives have been shown to disrupt mitochondrial functions . This disruption can lead to cell cycle arrest and apoptosis, which are crucial mechanisms in the treatment of cancer .

Pharmacokinetics

A related compound, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, has been reported to have excellent selective potency against multi- and extensive drug-resistant tb and encouraging pharmacokinetics .

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives can have significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds can have potent antimicrobial effects.

Action Environment

It’s known that the compound should be stored in a dry room temperature environment . Contact with water can lead to the release of toxic gas , and thermal decomposition can lead to the release of irritating gases and vapors .

Safety and Hazards

将来の方向性

Given the very broad therapeutic opportunities for imidazo[1,2-a]pyridines, new tailored molecules for distinct indications with specific pharmacokinetics, tissue distribution, and physicochemical properties will be required in the future . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

特性

IUPAC Name |

imidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWXIULQEXRUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316125 | |

| Record name | imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-6-carboxamide | |

CAS RN |

103313-38-8 | |

| Record name | imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

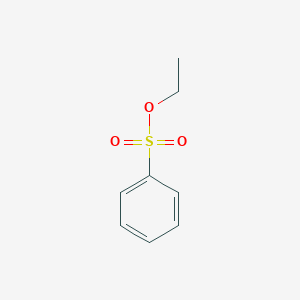

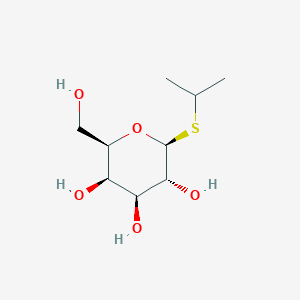

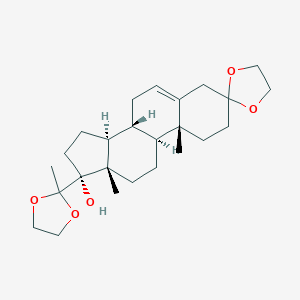

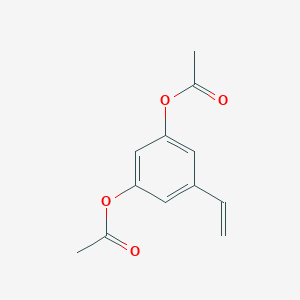

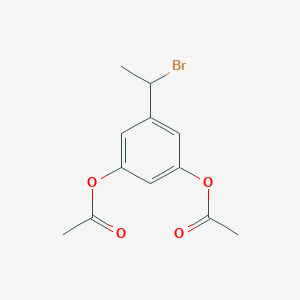

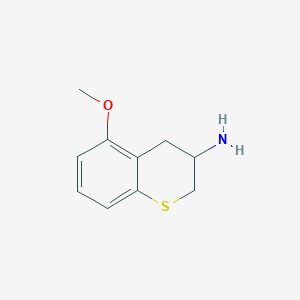

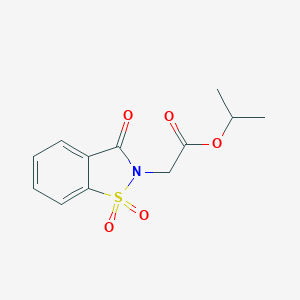

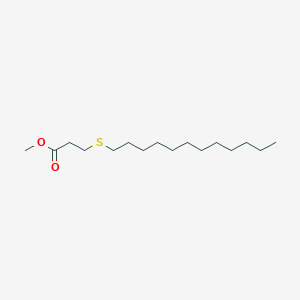

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research on the derivative N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) reveals its mechanism as a potent and selective acid pump antagonist. [] It directly targets the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. By competitively binding to this enzyme, PF-03716556 inhibits its activity, leading to reduced gastric acid production. This mechanism is particularly relevant for treating conditions like gastroesophageal reflux disease (GERD), where excessive acid production is a key driver.

A: While the provided abstracts don't delve into specific SAR details, they highlight the impact of structural modifications on the biological activity of these compounds. For example, PF-03716556's structure, specifically the (4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino} moiety, likely contributes to its high selectivity for the gastric H+,K+-ATPase. [] This selectivity is crucial for minimizing potential off-target effects and improving the drug's safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。